molecular formula C23H18F3N5OS2 B2504914 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1357717-00-0

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2504914
M. Wt: 501.55
InChI Key: YMTDJJITMRXOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H18F3N5OS2 and its molecular weight is 501.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

Research on thiazole compounds, including those structurally related to the specified molecule, has emphasized the importance of the reaction medium in organic synthesis and pharmaceutical research. Various solvents and conditions have been explored to optimize reactions involving thiazole rings, which are crucial in the development of novel pharmaceutical agents. Techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy, alongside elemental analysis, have been pivotal in characterizing these compounds, including their efficiency under different synthetic conditions (Berber, 2022).

Biological Activity and Potential Applications

Compounds bearing thiazole and related heterocyclic moieties have been extensively studied for their biological activities. Novel derivatives have shown promising antitumor and antifungal activities, with certain thiazole-incorporated compounds exhibiting high to moderate activity against specific cell lines. These findings underscore the potential therapeutic applications of thiazole derivatives in treating various diseases (El-bayouki et al., 2011). Similarly, the antimicrobial properties of new pyridinyl, quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles have been investigated, demonstrating the versatility of these compounds in developing new antimicrobial agents (Singh et al., 2010).

Chemical Behavior and Reactivity

The chemical behavior and reactivity of thiazole and isoquinoline derivatives have been explored through various synthetic pathways. Studies have shown the potential of these compounds in generating diverse heterocyclic structures, which are of interest for pharmaceutical applications. The synthesis of new thiazole derivatives and their evaluation for biological activity highlight the ongoing research into expanding the utility of these compounds in medicinal chemistry (Yurttaş et al., 2015).

Advanced Synthetic Methods

Advanced synthetic methods have been developed to create novel derivatives featuring thiazole and isoquinoline moieties. These methods aim to enhance the efficiency of synthesis and expand the chemical space of potential pharmaceutical agents. The exploration of new synthetic routes and the characterization of the resulting compounds are crucial steps in the development of drugs with improved efficacy and safety profiles (Nguyen et al., 2022).

properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5OS2/c24-23(25,26)16-5-7-17(8-6-16)29-18(32)12-33-21-19-20(27-13-28-21)30-22(34-19)31-10-9-14-3-1-2-4-15(14)11-31/h1-8,13H,9-12H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTDJJITMRXOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=NC=N4)SCC(=O)NC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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